7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Metabolic stability C–H acidity Pyrazolo[1,5-a]pyrazine reactivity

7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1630906-29-4), also referred to as 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is a saturated bicyclic heterocycle (C₇H₁₁N₃, MW 137.18) consisting of a fused pyrazole–piperazine ring system. This scaffold serves as a conformationally constrained, sp³-rich isostere of piperazine, a privileged motif in drug discovery, and has been incorporated into inhibitor programs targeting kinases such as RET, JAK, BTK, and CK1.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1630906-29-4
Cat. No. B2627552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS1630906-29-4
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1CNCC2=CC=NN12
InChIInChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1
InChIKeyIFXJRUFJNGIPHJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide: 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1630906-29-4) for Medicinal Chemistry


7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1630906-29-4), also referred to as 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is a saturated bicyclic heterocycle (C₇H₁₁N₃, MW 137.18) consisting of a fused pyrazole–piperazine ring system [1]. This scaffold serves as a conformationally constrained, sp³-rich isostere of piperazine, a privileged motif in drug discovery, and has been incorporated into inhibitor programs targeting kinases such as RET, JAK, BTK, and CK1 [2] [3]. The 7-methyl substituent introduces a stereogenic center (C7), enabling exploration of chirality-dependent pharmacology and offering a differentiated vector for lead optimization compared to the unsubstituted or N-alkylated piperazine alternatives commonly used in medicinal chemistry libraries.

Why Piperazine or Other Sp³ Heterocycles Cannot Automatically Replace 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is not a mere bicyclic piperazine surrogate; it possesses distinct electronic, conformational, and metabolic liabilities that vary markedly with substitution pattern [1]. The C7 position is the most acidic C–H site in the ring system (calculated pKₐ ~30–33 in DMSO), and its acidity is largely invariant to substituents at the 2,3,4-positions, making C7 the primary locus for metabolic oxidation or functionalization [2]. Consequently, the presence of a methyl group at C7 blocks this metabolically labile site, while simultaneously introducing a chiral center that is absent in the parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 792163-25-8) or in simple piperazine analogs. This dual modulation of metabolic stability and stereochemistry means that unsubstituted or differently substituted congeners are not functionally interchangeable—a fact that directly impacts in vitro potency, selectivity, and pharmacokinetic profiles in kinase inhibitor series [3] [4]. Quantitative evidence bearing on these differentiating features is presented in Section 3.

Head-to-Head Comparative Evidence: 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine vs. Close Analogs


C7 Substitution Blocks the Most Acidic C–H Site, Mitigating a Key Metabolic Liability

The C7 position of the pyrazolo[1,5-a]pyrazine scaffold is the most acidic C–H site (calculated pKₐ ≈ 30–33 in DMSO), making it susceptible to oxidative metabolism. Substitution at C7 with a methyl group eliminates this acidic proton, directly blocking a primary metabolic soft spot that remains present in the unsubstituted parent compound (CAS 792163-25-8) and in C7-unsubstituted kinase inhibitor leads [1]. No other position on the saturated ring exhibits comparable C–H acidity.

Metabolic stability C–H acidity Pyrazolo[1,5-a]pyrazine reactivity

Stereochemical Differentiation: Chiral 7-Methyl vs. Achiral Parent Scaffold

The 7-methyl group introduces a stereogenic center at C7, yielding a chiral compound that can be resolved into enantiomers. In contrast, the unsubstituted parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 792163-25-8) is achiral [1]. This difference is critical for programs requiring enantiospecific interactions with chiral biological targets; the 7-methyl analog enables SAR exploration of stereochemistry-dependent potency and selectivity that is impossible with the achiral parent or with simple piperazine isosteres.

Chirality Stereochemistry Lead optimization

Conformational Restriction vs. Piperazine: Impact on Kinase Selectivity Profiles

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a conformationally constrained bicyclic analog of piperazine, with the fused pyrazole ring rigidifying the system. In structure-based drug design against ATR kinase, this scaffold exhibited improved selectivity over flexible piperazine-containing analogs due to reduced entropy penalty upon binding and more precise vector alignment in the ATP-binding pocket [1]. While direct quantitative selectivity data for the 7-methyl analog are not publicly available, the class-level precedent indicates that the tetrahydropyrazolo[1,5-a]pyrazine core—and by extension its 7-methyl derivative—offers a selectivity advantage relative to simple piperazine when targeting kinases with narrow ATP pockets.

Conformational analysis Kinase selectivity Scaffold hopping

Optimal Application Scenarios for 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine in Drug Discovery


Kinase Inhibitor Lead Optimization Requiring sp³-Rich, Metabolically Stable Diamine Scaffolds

Medicinal chemistry programs targeting kinases (RET, JAK, BTK, CK1, ATR) frequently require saturated diamine linkers that balance solubility, metabolic stability, and target engagement. The 7-methyl analog provides a direct replacement for piperazine in these contexts, blocking the metabolically labile C7 position while maintaining the conformational restriction that improves kinase selectivity (see Section 3, Evidence Items 1 and 3) [1] [2].

Stereochemistry-Dependent Pharmacology Exploration

When a target protein displays enantiospecific binding, the chiral 7-methyl group enables the synthesis and evaluation of single enantiomers (e.g., (7S)- and (7R)- forms), a capability absent in the achiral parent scaffold or simple piperazine. This is particularly relevant for CNS targets and kinases with chiral recognition elements in their active sites (see Section 3, Evidence Item 2) [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

The low molecular weight (137.18 Da), moderate lipophilicity (XLogP3 ≈ −0.3), and one hydrogen bond donor (NH) make 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine an attractive fragment for library design. It serves as a three-dimensional, sp³-rich replacement for planar heterocycles or flexible linkers, expanding chemical diversity in fragment collections (see Section 1 and Section 3 class-level evidence) [1].

Synthetic Methodology Development for C7-Functionalized Pyrazolo[1,5-a]pyrazines

The C7-methylated scaffold is a key substrate for developing and benchmarking novel C–H functionalization reactions at the 7-position, as demonstrated in recent formylation and diaminomethylation methodology studies. Researchers optimizing synthetic routes to complex kinase inhibitors can use this compound as a well-characterized starting material (see Section 3, Evidence Item 1) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.